5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole is a complex organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two oxadiazole rings substituted with dimethylphenyl groups, making it a bi-heterocyclic compound. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3,4-dimethylbenzoic acid hydrazide with 3-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe) or alkylating agents (e.g., CH3I) in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Agriculture: It can be used as a pesticide or herbicide due to its ability to disrupt specific biological pathways in pests and weeds.
Mechanism of Action
The mechanism of action of 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes such as cyclooxygenase (COX) or DNA topoisomerase, leading to anti-inflammatory or anticancer effects. The presence of oxadiazole rings allows the compound to form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol
- 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazole-2-amine
- 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazole-2-carboxylic acid
Uniqueness
5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of two oxadiazole rings and the specific substitution pattern of the dimethylphenyl groups. This structure imparts distinct electronic and steric properties, making it suitable for various applications in medicinal chemistry, materials science, and agriculture .
Properties
Molecular Formula |
C20H18N4O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O2/c1-12-5-4-6-15(9-12)19-21-17(26-24-19)11-18-22-23-20(25-18)16-8-7-13(2)14(3)10-16/h4-10H,11H2,1-3H3 |
InChI Key |
KSTFXTXEGVGUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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